![molecular formula C10H9F3O2 B2690558 1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone CAS No. 1784357-07-8](/img/structure/B2690558.png)

1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone” is a chemical compound with the molecular formula C10H9F3O2 . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, a synthesis method of 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone has been disclosed . The method involves the reaction of magnesium chips and solvent, followed by the addition of 1-chloro-4-methoxy butane to synthesize 4-methoxyl butyl magnesium chloride. Then, 4-trifluoromethyl benzonitrile is added to the solution to react .

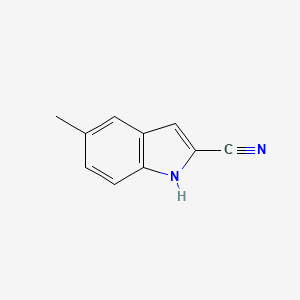

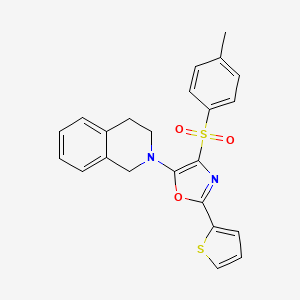

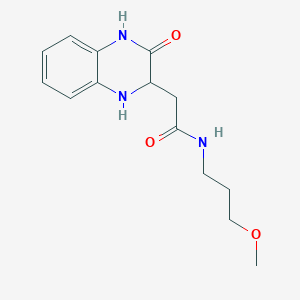

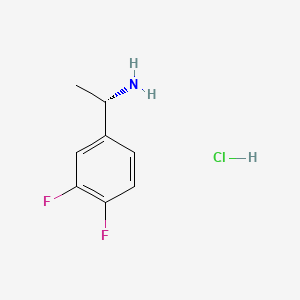

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H9F3O2/c1-6(14)7-3-4-9(15-2)8(5-7)10(11,12)13/h3-5H,1-2H3 .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 218.18 . The compound is a solid at room temperature .

Aplicaciones Científicas De Investigación

Structural and Theoretical Studies

- X-ray and DFT Analysis : Studies on isomeric structures related to "1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone" have been conducted using X-ray diffraction techniques and characterized by infrared, with their molecular structures optimized using density functional theory (DFT). These studies reveal insights into the energetic behaviors and molecular electrostatic potentials, highlighting the compound's structural significance in chemical research (Șahin et al., 2011).

Synthesis and Chemical Properties

- Synthetic Applications : The synthesis and characterization of compounds structurally related to "this compound" demonstrate the compound's relevance in synthesizing novel chemical entities with potential applications in various domains, including materials science and pharmacology. For instance, the synthesis of novel heterocyclic compounds shows the compound's utility in creating materials with specific optical and thermal properties, underscoring its role in advancing material sciences (C. Shruthi et al., 2019).

Biological and Environmental Applications

- Biodegradation Studies : Research on the environmental degradation of compounds related to "this compound" highlights its relevance in understanding the environmental impact and biodegradation processes of chemical substances. Studies on the reductive dechlorination of Methoxychlor by human intestinal bacteria under anaerobic conditions provide insights into the metabolic fate of environmentally relevant compounds, suggesting potential pathways for mitigating long-term health risks associated with endocrine-disrupting chemicals (Y. Yim et al., 2008).

Antimicrobial and Anticancer Studies

- Antimicrobial Activity : The synthesis and evaluation of antimicrobial activity of compounds structurally related to "this compound" underscore its potential as a precursor in developing new antimicrobial agents. These studies contribute to the ongoing search for novel antimicrobial compounds in response to the global challenge of antimicrobial resistance (M. Nagamani et al., 2018).

Safety and Hazards

Safety data sheets indicate that “1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone” is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mecanismo De Acción

Target of Action

The primary targets of 1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone are currently unknown. This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . The specific biological targets and their roles are still under investigation.

Mode of Action

It is known that trifluoromethylbenzenes can interact with various biological targets through non-covalent interactions . The trifluoromethyl group is often used in medicinal chemistry due to its ability to enhance the metabolic stability and lipophilicity of drug molecules .

Pharmacokinetics

The presence of the trifluoromethyl group can potentially enhance the metabolic stability of the compound . The methoxy group may also influence the compound’s bioavailability, as it can affect the polarity and solubility of the compound.

Propiedades

IUPAC Name |

1-[3-methoxy-4-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6(14)7-3-4-8(10(11,12)13)9(5-7)15-2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEDAGHPXJCDJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzoyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2690475.png)

![4-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2690479.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2690480.png)

![methyl 4-({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B2690483.png)

![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2690488.png)

![3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2690491.png)

![2-{2-[(2-Methoxypropyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2690493.png)

![N-[[(2S,3R)-1-Tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2690494.png)

![N-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2690497.png)

![2-(benzylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2690498.png)